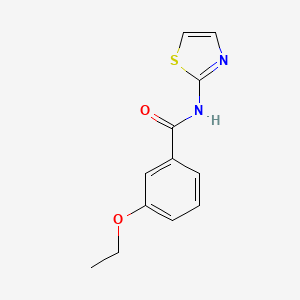![molecular formula C11H8Cl2N2O B1211070 5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one CAS No. 5376-46-5](/img/structure/B1211070.png)
5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one is a member of beta-carbolines.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : The condensation and subsequent acid-catalyzed ring closure techniques have been explored for synthesizing derivatives of 5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one. These methods lead to the production of various structurally related compounds (Bobowski, 1983).
Reaction Pathways : Base-catalyzed rearrangements of these compounds have been shown to yield N-acetylated derivatives and indoles, demonstrating the chemical versatility of the parent compound (Bobowski, 1983).
Biological Applications
Enzymatic Reactions in Brain : Research has shown that an enzymatic preparation from the human brain can convert related compounds into various derivatives, indicating potential biochemical and neurological applications (Kennedy et al., 1975).
DNA Interaction and Antitumor Properties : Some derivatives have been studied for their interactions with DNA and their potential as antitumor agents. These compounds exhibit DNA intercalating properties and show cytotoxicity in certain cancer cell lines (Joseph et al., 2001).
Chemical Behavior and Properties
Chemical Behavior : Studies on the chemical behavior of related compounds have revealed that they can undergo various reactions like demethoxycarbonylation and ring-opening, demonstrating their reactivity and potential for generating diverse chemical structures (Satake et al., 1983).
Electrochemical Polymerization : The potential for electrochemical polymerization of similar compounds has been explored, indicating possible applications in materials science and electronics (Zotti et al., 1989).
properties
CAS RN |
5376-46-5 |
|---|---|
Product Name |
5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.1 g/mol |
IUPAC Name |
5,8-dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H8Cl2N2O/c12-6-1-2-7(13)10-8(6)5-3-4-14-11(16)9(5)15-10/h1-2,15H,3-4H2,(H,14,16) |
InChI Key |
VJUGVVOGVWAGRV-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C3=C(C=CC(=C3N2)Cl)Cl |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(C=CC(=C3N2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



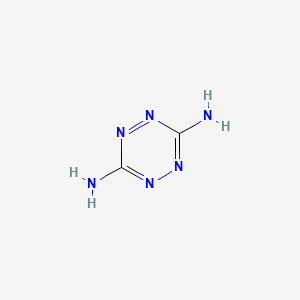
![Imidazo[2,1-b]thiazole](/img/structure/B1210989.png)
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one](/img/structure/B1210990.png)
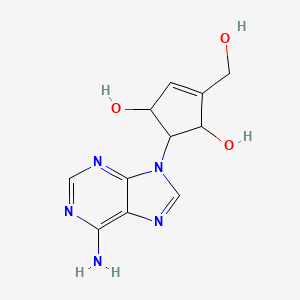

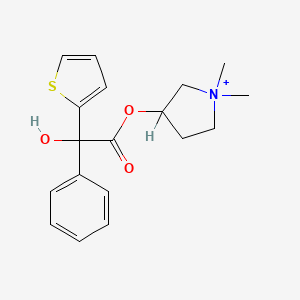

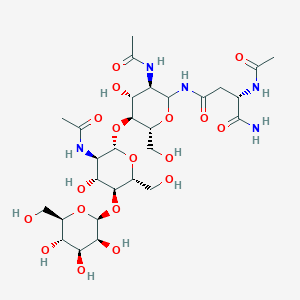
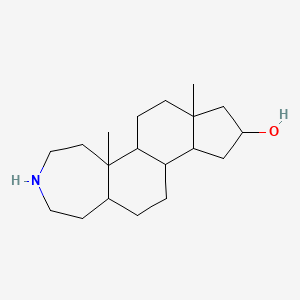

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
